Phenylhydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers
Phenylhydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the core properties and applications of phenylhydrazine (B124118) hydrochloride, tailored for researchers, scientists, and drug development professionals. The document summarizes key chemical and physical data, safety information, and detailed experimental protocols for its principal applications.
Fundamental Properties
Phenylhydrazine hydrochloride (C₆H₈N₂·HCl) is the hydrochloride salt of phenylhydrazine, a compound first characterized by Hermann Emil Fischer in 1875.[1] It presents as a white to pale yellow crystalline powder.[2] This salt is valued in research and industrial settings for its relative stability compared to its free base form.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of phenylhydrazine hydrochloride is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₉ClN₂ | [3] |
| Molecular Weight | 144.60 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [2][4] |
| Melting Point | 250-254 °C (decomposes) | [3][5] |
| Solubility | Soluble in water and alcohol. Slightly soluble in water. Miscible with ethanol, diethyl ether, chloroform, and benzene. | [1][6][7] |
| Stability | Stable under recommended storage conditions, but is light and air sensitive. May decompose at temperatures above 190°C. | [2][8][9] |
Solubility and Stability
Phenylhydrazine hydrochloride is freely soluble in water and ethanol.[7] Aqueous solutions should be freshly prepared and protected from light, as decomposition can occur upon exposure to light and air.[10] It is stable under normal temperatures and pressures but may decompose violently at temperatures exceeding 190°C. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere and protected from light.[9][11]
Safety and Handling
Phenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions in a chemical fume hood.[8][9] It is toxic if swallowed, inhaled, or absorbed through the skin.[8][12] It is a skin and eye irritant and may cause an allergic skin reaction.[8][12] This compound is a suspected mutagen and carcinogen and can cause damage to organs, particularly the blood, liver, and kidneys, through prolonged or repeated exposure.[8][9][12]
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.[12]
-
Eye contact: Rinse cautiously with water for several minutes.[9]
-
Inhalation: Move the person to fresh air.[12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this chemical.[8]
Incompatible Materials
Phenylhydrazine hydrochloride is incompatible with strong oxidizing agents, bases, lead dioxide, and some metals.[8][13] It can react violently with these substances.
Key Research Applications and Experimental Protocols
Phenylhydrazine hydrochloride is a versatile reagent with significant applications in organic synthesis and in the study of hematological disorders.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis, discovered by Emil Fischer, is a cornerstone reaction in organic chemistry for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[14][15]
This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) from phenylhydrazine hydrochloride and cyclohexanone (B45756).
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (1 M solution)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents).
-
Add glacial acetic acid to the mixture to serve as the solvent and acid catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a 1 M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,2,3,4-tetrahydrocarbazole by recrystallization or column chromatography.
Induction of Hemolytic Anemia
Phenylhydrazine hydrochloride is widely used in animal models to induce hemolytic anemia for the study of hematopoiesis, erythropoiesis, and related pathologies.[6][16] It causes oxidative stress in red blood cells, leading to hemolysis.[6]
This protocol provides a general guideline for inducing hemolytic anemia in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Phenylhydrazine hydrochloride
-
Sterile saline or appropriate vehicle
-
Wistar rats (or other suitable strain)
-
Syringes and needles for injection
-
Equipment for blood collection (e.g., capillary tubes, EDTA tubes)
-
Hematology analyzer or hemocytometer
Procedure:
-
Animal Model: Use male Wistar rats (e.g., weighing 150-200 g). Acclimate the animals to the laboratory conditions for at least one week before the experiment.[13][17]
-
Preparation of Phenylhydrazine Hydrochloride Solution: Prepare a sterile solution of phenylhydrazine hydrochloride in saline at the desired concentration. The dosage and administration schedule can vary, but a common approach is intraperitoneal (IP) injection of 20-60 mg/kg body weight for two consecutive days.[2][17][18]
-
Induction of Anemia: Inject the rats with the phenylhydrazine hydrochloride solution according to the chosen dosage and schedule. A control group should be injected with the vehicle (saline) only.
-
Monitoring: Collect blood samples at regular intervals (e.g., daily or every other day) via a suitable method like the tail vein or retro-orbital sinus.
-
Hematological Analysis: Analyze the blood samples for key hematological parameters, including red blood cell (RBC) count, hemoglobin (Hb) concentration, and hematocrit (Hct), to confirm the induction and progression of anemia.
-
Tissue Collection: At the end of the study period, animals can be euthanized for the collection of tissues such as the spleen and liver for further analysis (e.g., histopathology, gene expression studies).
Signaling Pathway Perturbations
Phenylhydrazine hydrochloride exerts its biological effects by perturbing several key signaling pathways, primarily through the induction of oxidative stress.
Oxidative Stress and the Nrf2 Pathway
Phenylhydrazine induces the production of reactive oxygen species (ROS) in erythrocytes, leading to oxidative damage.[18] This oxidative stress activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[19][20] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[21][22]
JAK/STAT Signaling Pathway
The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is crucial for hematopoiesis and is often dysregulated in phenylhydrazine-induced anemia.[5] Phenylhydrazine can interfere with the binding of erythropoietin (EPO) to its receptor (EPOR), leading to the deregulation of the JAK/STAT pathway and inhibiting erythrocyte production.[4][5]
NF-κB Signaling Pathway
Phenylhydrazine-induced hemolysis leads to the release of cell-free hemoglobin, which can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This activation upregulates the expression of pro-inflammatory genes, contributing to the inflammatory response associated with hemolytic anemia.[3]
Conclusion
Phenylhydrazine hydrochloride remains a valuable tool for researchers in both synthetic chemistry and biomedical research. A thorough understanding of its fundamental properties, coupled with detailed and reliable experimental protocols, is essential for its safe and effective use. This guide provides a foundational resource to support researchers in leveraging the utility of phenylhydrazine hydrochloride in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemoglobin induces inflammation through NF-kB signaling pathway and causes cell oxidative damage in grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flazin as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction of phenylhydrazine with erythrocytes. Cross-linking of spectrin by disulfide exchange with oxidized hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 14. mdpi.com [mdpi.com]
- 15. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JAK STAT Pathway.pptx [slideshare.net]
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